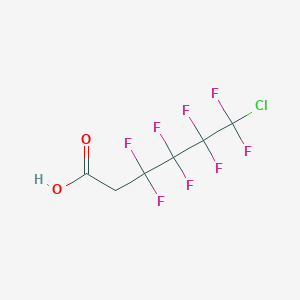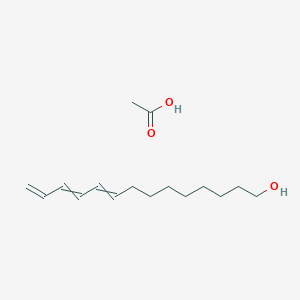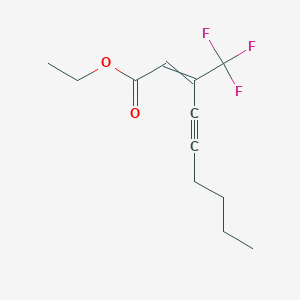
Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate is an organic compound known for its unique structure, which includes a trifluoromethyl group, an ethyl ester, and a conjugated enyne system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate typically involves the use of starting materials such as ethyl propiolate and trifluoromethylated reagents. One common method is the coupling of ethyl propiolate with a trifluoromethylated alkyne under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various esters or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The conjugated enyne system also plays a role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethylated ester with a similar structure but different reactivity and applications.
Ethyl (2E)-2-fluoro-3-(trifluoromethyl)-2-nonen-4-ynoate: A compound with a fluoro group instead of a trifluoromethyl group, leading to different chemical properties and uses.
Propiedades
Número CAS |
139964-72-0 |
|---|---|
Fórmula molecular |
C12H15F3O2 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
ethyl 3-(trifluoromethyl)non-2-en-4-ynoate |
InChI |
InChI=1S/C12H15F3O2/c1-3-5-6-7-8-10(12(13,14)15)9-11(16)17-4-2/h9H,3-6H2,1-2H3 |
Clave InChI |
ALOZFWYIOIRSLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(=CC(=O)OCC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


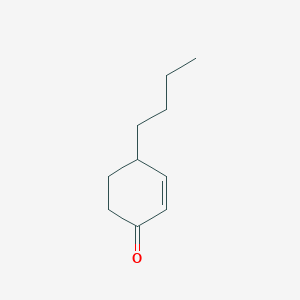
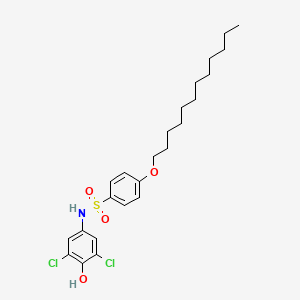
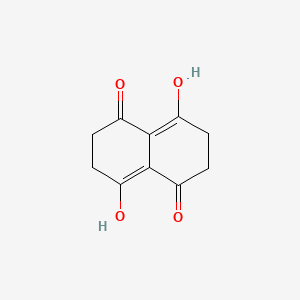
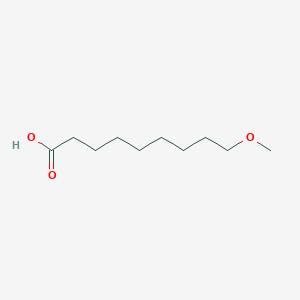
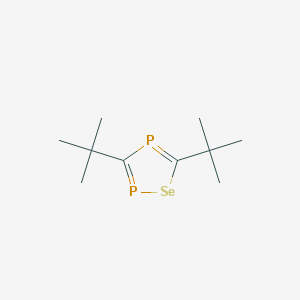
![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
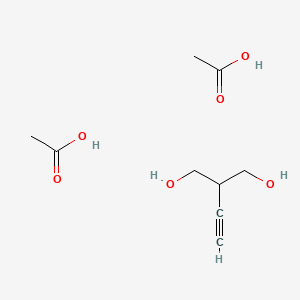
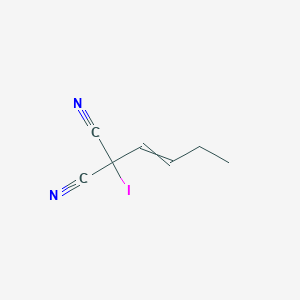
![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
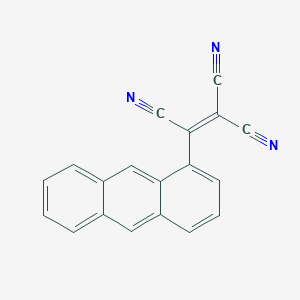
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)
